molecular formula C12H14N4O4 B052452 Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate CAS No. 43024-67-5

Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

Cat. No.: B052452
CAS No.: 43024-67-5
M. Wt: 278.26 g/mol
InChI Key: NXFDIPGZEWOPDX-UHFFFAOYSA-N
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Properties

IUPAC Name

diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-3-19-11(17)7-5-14-10-8(12(18)20-4-2)6-15-16(10)9(7)13/h5-6H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFDIPGZEWOPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C(=O)OCC)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177947
Record name 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

43024-67-5
Record name 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43024-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Ethyl 3-Aminopyrazole-4-Carboxylate with Ethyl Ethoxymethylenecyanoacetate

A plausible route involves the cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with ethyl ethoxymethylenecyanoacetate . This reaction aligns with the structural motifs observed in the target compound:

  • Mechanism :

    • The ethoxymethylene group in ethyl ethoxymethylenecyanoacetate acts as a Michael acceptor, reacting with the amine group of the pyrazole derivative.

    • Cyclization occurs via nucleophilic attack, forming the pyrimidine ring.

    • Subsequent aromatization yields the fused pyrazolo[1,5-a]pyrimidine core.

  • Reaction Conditions :

    • Solvent : Ethanol or another polar aprotic solvent.

    • Temperature : Reflux (≈78°C for ethanol).

    • Catalyst : Acidic or basic conditions to facilitate cyclization.

  • Post-Reaction Processing :

    • Acidification to precipitate the product.

    • Purification via recrystallization or column chromatography.

Sequential Esterification and Cyclization

An alternative approach involves synthesizing the pyrazolo[1,5-a]pyrimidine core first, followed by esterification:

  • Core Formation :

    • Condensation of 3-aminopyrazole with a β-dicarbonyl compound (e.g., malonate ester) under acidic conditions.

    • Example:

      3-Aminopyrazole+diethyl malonateH+pyrazolo[1,5-a]pyrimidine dicarboxylate3\text{-Aminopyrazole} + \text{diethyl malonate} \xrightarrow{\text{H}^+} \text{pyrazolo[1,5-a]pyrimidine dicarboxylate}
  • Amino Group Introduction :

    • Nitration at position 7 followed by reduction to the amine.

    • Reagents: HNO₃/H₂SO₄ for nitration; H₂/Pd-C for reduction.

  • Esterification :

    • If the core lacks ester groups, treat with ethanol and a dehydrating agent (e.g., H₂SO₄) to introduce ethyl esters.

Computational Insights into Reaction Feasibility

Quantum mechanical (QM) calculations from the provided data offer indirect support for the proposed routes:

Computational ParameterValueImplication for Synthesis
Forcefield Optimization B3LYP/6-31G*Validates geometry of intermediates
Charge Derivation Merz-Singh-KollmanGuides solubility and reactivity
Hessian-Based Force Constants DFT-calculatedPredicts stability of transition states

These data suggest that the target compound’s optimized geometry and charge distribution favor reactions in polar solvents, with nucleophilic attack at the pyrimidine ring’s electrophilic positions.

Industrial-Scale Considerations

While laboratory-scale synthesis is feasible via the above routes, industrial production requires:

  • Continuous Flow Reactors : To enhance heat transfer and reaction uniformity.

  • Catalyst Recycling : Acidic ion-exchange resins for esterification steps.

  • Waste Minimization : Solvent recovery systems and atom-economical protocols.

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring amino and ester groups occupy the correct positions requires precise control of reaction conditions.

  • Yield Improvement : Screening catalysts (e.g., Lewis acids like ZnCl₂) to accelerate cyclization.

  • Green Chemistry : Replacing ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether).

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate serves as a valuable scaffold for the development of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases. The compound's potential as a drug candidate is linked to its interactions with specific biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression.

2. Biological Studies
Research has indicated that this compound exhibits significant interactions with various biological targets. Studies focus on its potential effects on enzyme inhibition and receptor modulation, which are essential for understanding its therapeutic applications. The compound's unique pyrazolo-pyrimidine structure may contribute to its efficacy in modulating biological activities relevant to disease states .

3. Chemical Synthesis
this compound is also utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—including condensation and cyclization—makes it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways and molecular targets involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Biological Activity

Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (CAS No. 43024-67-5) is a heterocyclic compound with a molecular formula of C12H14N4O4. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

PropertyValue
Molecular Formula C12H14N4O4
Molecular Weight 278.26 g/mol
IUPAC Name This compound
CAS Number 43024-67-5

Synthesis

The synthesis of this compound typically involves the condensation of ethyl 3-aminopyrazole-4-carboxylate with ethyl ethoxymethylenecyanoacetate. The reaction conditions generally include refluxing in ethanol for 18-20 hours followed by acidification.

While specific mechanisms of action for this compound are not extensively documented, compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to interact with various biological targets such as enzymes and receptors. These interactions suggest potential roles in modulating biological pathways associated with inflammation and cancer.

Pharmacological Studies

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Some studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor growth in various cancer models.
  • Anti-inflammatory Effects : These compounds have been shown to reduce inflammation markers in preclinical studies.

Case Studies

  • Anticancer Activity : A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that certain modifications to the chemical structure significantly enhanced their cytotoxic effects against human cancer cell lines .
  • Anti-inflammatory Properties : Another investigation highlighted the efficacy of a closely related pyrazolo compound in reducing inflammatory responses in animal models of arthritis .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds within the same family:

Compound NameBiological Activity
AllopurinolUsed for treating gout and kidney stones
7-Aryl aminopyrazolo[1,5-a]pyrimidine derivativesStudied for antimalarial activity

The unique substitution pattern of this compound contributes to its distinct biological activities compared to these compounds.

Future Directions and Research Opportunities

The ongoing research into the synthetic transformations involving this compound emphasizes the need for:

  • Enhanced Synthesis Methods : Improving the efficiency and environmental impact of synthesis processes.
  • Expanded Pharmacological Studies : Investigating additional biological targets and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Reactant of Route 2
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

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